
1-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one
Übersicht
Beschreibung
1-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one, also known as FluoroMethylketone (FMK), is a synthetic compound that has been widely used in scientific research. FMK is a derivative of chalcone, a natural product found in various plants. FMK has been shown to have potential applications in cancer research, inflammation, and apoptosis.
Wirkmechanismus
FMK acts as a covalent inhibitor of cysteine proteases by binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate, leading to the inhibition of its activity. FMK has been shown to be a potent inhibitor of caspases, which are involved in the initiation and execution of apoptosis.
Biochemical and Physiological Effects:
The inhibition of cysteine proteases by FMK has been shown to have various biochemical and physiological effects. FMK has been shown to induce apoptosis in cancer cells by inhibiting caspases. FMK has also been shown to reduce inflammation by inhibiting the activity of cathepsins and calpains. Additionally, FMK has been shown to have neuroprotective effects by inhibiting the activity of calpains.
Vorteile Und Einschränkungen Für Laborexperimente
FMK has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMK has a high affinity for cysteine proteases, making it a potent inhibitor. However, FMK has some limitations in lab experiments. It is a covalent inhibitor, which means that it irreversibly binds to the enzyme, making it difficult to study the enzyme's activity after inhibition. Additionally, FMK may have off-target effects on other enzymes that contain cysteine residues.
Zukünftige Richtungen
FMK has several potential future directions in scientific research. FMK can be used to study the role of cysteine proteases in various diseases, including cancer, inflammation, and neurodegenerative disorders. FMK can also be used to develop new drugs that target cysteine proteases, which may have therapeutic benefits for these diseases. Additionally, FMK can be modified to improve its selectivity and potency for specific cysteine proteases, which may lead to the development of more effective inhibitors.
Wissenschaftliche Forschungsanwendungen
FMK has been extensively used in scientific research due to its ability to inhibit cysteine proteases, such as caspases, cathepsins, and calpains. These enzymes play a crucial role in various cellular processes, including apoptosis, inflammation, and autophagy. FMK has been used to study the role of these enzymes in disease states such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-22-16-9-3-11(10-14(16)18(20)21)2-8-15(19)12-4-6-13(17)7-5-12/h2-10H,1H3/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZZGEZAKLWPGI-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1H-imidazol-1-yl)benzyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B3905887.png)

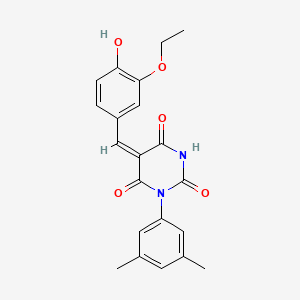
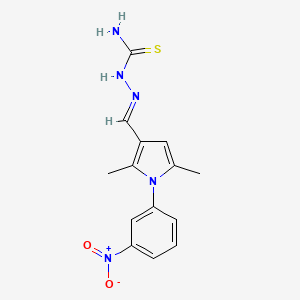
![3-[2-(benzyloxy)phenyl]-1-(4-bromophenyl)-2-propen-1-one](/img/structure/B3905903.png)
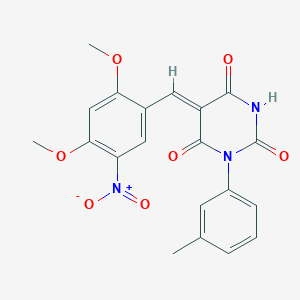
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B3905922.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-4-phenylbutan-2-amine](/img/structure/B3905937.png)
acetic acid](/img/structure/B3905941.png)
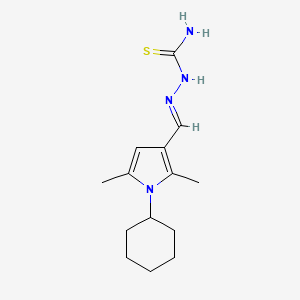
![3-{1-[(2E)-3-(1,3-benzothiazol-2-yl)-2-propenoyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B3905951.png)
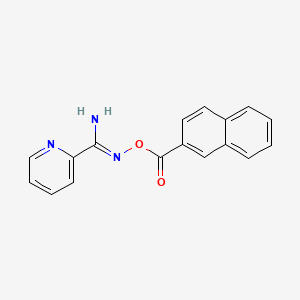
![1-[4-(methylthio)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3905968.png)
![ethyl 4-{3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3905976.png)